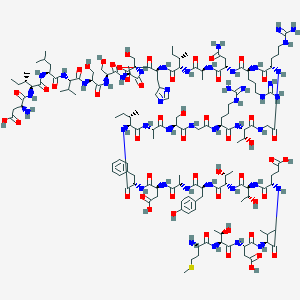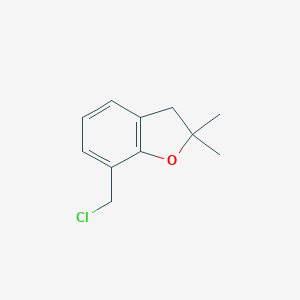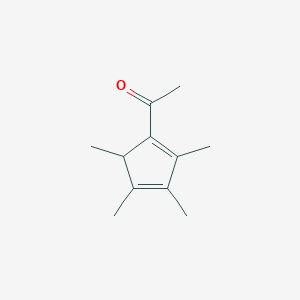![molecular formula C12H9N5O10 B056041 2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid CAS No. 123533-63-1](/img/structure/B56041.png)
2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid, also known as CDTA, is a chelating agent that is commonly used in scientific research. Chelating agents are compounds that have the ability to bind to metal ions, and CDTA is particularly effective at binding to divalent metal ions such as calcium, magnesium, and zinc. In
Mechanism of Action
2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid binds to divalent metal ions through a process known as chelation. The central ring structure of 2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid contains nitrogen and oxygen atoms that can form coordination bonds with metal ions. Once 2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid has bound to a metal ion, it can be easily removed from a solution by filtration or other separation techniques.
Biochemical and Physiological Effects:
2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, it is important to note that 2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid can bind to essential metal ions in biological systems, which can have negative effects on cellular function. For example, 2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid can bind to calcium ions in cells, which can disrupt calcium signaling pathways and lead to cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid in laboratory experiments is its high selectivity for divalent metal ions. This makes it a useful tool for removing metal ions from samples and improving the accuracy of analytical measurements. However, 2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid is not effective at removing all types of metal ions, and it may not be suitable for all types of samples. Additionally, 2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid can be expensive to purchase and may require specialized equipment and expertise to use effectively.
Future Directions
There are several future directions for research on 2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid. One area of interest is the development of new chelating agents that are more selective and effective than 2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid. Another area of research is the use of 2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid in biomedical applications, such as drug delivery or imaging. Finally, there is a need for further research on the potential environmental impacts of 2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid, particularly in the context of its use as a soil and water remediation agent.
Conclusion:
In conclusion, 2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid is a versatile chelating agent that has a wide range of scientific research applications. Its ability to selectively bind to divalent metal ions makes it a useful tool for analytical chemistry and environmental science. However, it is important to consider the potential biochemical and physiological effects of 2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid when using it in laboratory experiments. Further research is needed to fully understand the potential benefits and limitations of 2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid, and to develop new chelating agents that are more effective and selective.
Synthesis Methods
2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid can be synthesized by reacting cyanuric chloride with glycine in the presence of sodium hydroxide. The resulting product is then treated with sodium chloroacetate to produce 2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid. The synthesis of 2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product.
Scientific Research Applications
2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid has a wide range of scientific research applications. One of the most common uses of 2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid is as a chelating agent in analytical chemistry. 2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid can be used to remove metal ions from samples, which can help to improve the accuracy and precision of analytical measurements. 2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid is also used in the field of environmental science to remove heavy metals from contaminated soils and water.
properties
CAS RN |
123533-63-1 |
|---|---|
Product Name |
2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid |
Molecular Formula |
C12H9N5O10 |
Molecular Weight |
383.23 g/mol |
IUPAC Name |
2-[5-[[1-(carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid |
InChI |
InChI=1S/C12H9N5O10/c18-3(19)1-16-9(24)5(7(22)14-11(16)26)13-6-8(23)15-12(27)17(10(6)25)2-4(20)21/h5H,1-2H2,(H,18,19)(H,20,21)(H,14,22,26)(H,15,23,27) |
InChI Key |
KQMNFORLTALWHP-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)N1C(=O)C(C(=O)NC1=O)N=C2C(=O)NC(=O)N(C2=O)CC(=O)O |
Canonical SMILES |
C(C(=O)O)N1C(=O)C(C(=O)NC1=O)N=C2C(=O)NC(=O)N(C2=O)CC(=O)O |
synonyms |
PDAA purpurate-3,3'-diacetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol](/img/structure/B55968.png)









